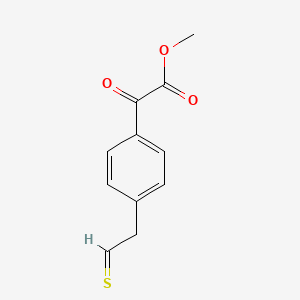
Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a thioxoethyl group attached to a phenyl ring, which is further connected to an oxoacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with an acid catalyst such as sulfuric acid. The reaction is typically carried out under anhydrous conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is often subjected to distillation to remove water and other by-products, ensuring a high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The thioxoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The thioxoethyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
Methyl 2-oxo-4-phenyl-1-pyrrolidinylacetate: Similar ester structure but with a pyrrolidinyl ring.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Contains a quinazolinone moiety.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Features a tetrahydropyrimidine ring.
Uniqueness
Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate is unique due to the presence of the thioxoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H10O3S |
|---|---|
分子量 |
222.26 g/mol |
IUPAC名 |
methyl 2-oxo-2-[4-(2-sulfanylideneethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10O3S/c1-14-11(13)10(12)9-4-2-8(3-5-9)6-7-15/h2-5,7H,6H2,1H3 |
InChIキー |
QTQUUNHWTCBDQX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)CC=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


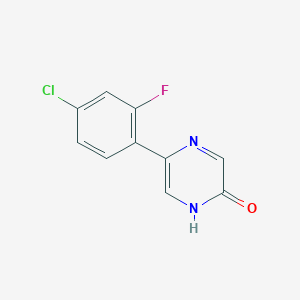
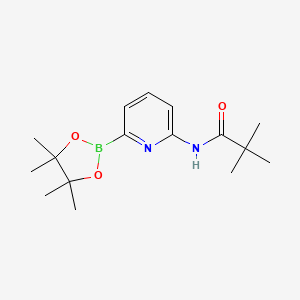
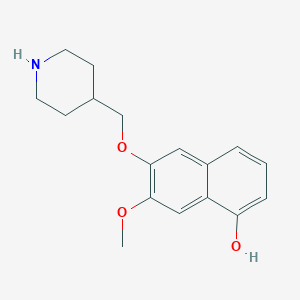

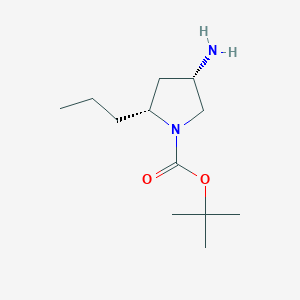
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)

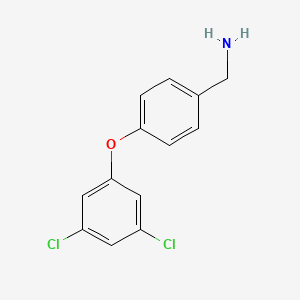
![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
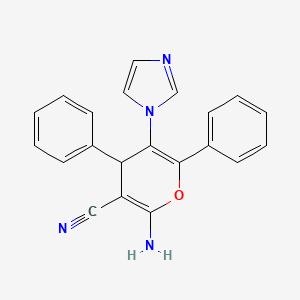
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
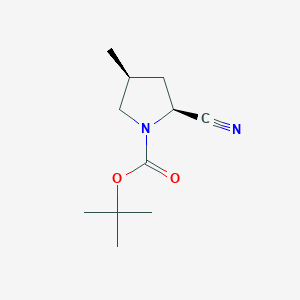
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)

